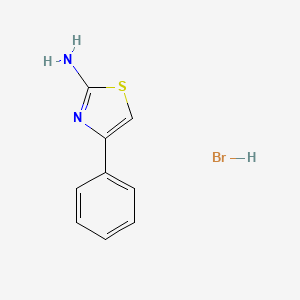

4-Phenylthiazol-2-amine monohydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El monohidrobromuro de 4-feniltiazol-2-amina es un compuesto químico que pertenece a la familia de los tiazoles. Los tiazoles son una clase de compuestos heterocíclicos aromáticos que contienen átomos de azufre y nitrógeno en el anillo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 4-feniltiazol-2-amina suele implicar el método de Hantzsch, que es un proceso de reacción de tres pasos. Las condiciones de reacción son ecológicas y proporcionan productos de alta pureza. El proceso implica el uso de reactivos como la tiourea y la 2-bromo-1-feniletan-1-ona en etanol hirviendo .

Métodos de producción industrial: En entornos industriales, la síntesis del monohidrobromuro de 4-feniltiazol-2-amina implica condiciones de reacción similares, pero a mayor escala. La mezcla de reacción se suele someter a presión reducida para eliminar los disolventes, y el producto bruto se purifica mediante cromatografía en columna con un eluyente de gel de sílice .

Análisis De Reacciones Químicas

Tipos de reacciones: El monohidrobromuro de 4-feniltiazol-2-amina experimenta diversas reacciones químicas, como reacciones de oxidación, reducción y sustitución. Estas reacciones se ven favorecidas por reactivos comunes como el peróxido de hidrógeno para la oxidación, el borohidruro de sodio para la reducción y los agentes halogenantes para la sustitución .

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Borohidruro de sodio en un disolvente alcohólico.

Sustitución: Agentes halogenantes como el bromo o el cloro en un disolvente orgánico.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de tiazol sustituidos, que se utilizan a menudo en la síntesis química y los estudios biológicos posteriores .

Aplicaciones Científicas De Investigación

El monohidrobromuro de 4-feniltiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del monohidrobromuro de 4-feniltiazol-2-amina implica su interacción con objetivos y vías moleculares específicas. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

El monohidrobromuro de 4-feniltiazol-2-amina se puede comparar con otros derivados de tiazol:

Compuestos similares: 2-Aminotiazol, 4-Metiltiazol y 2-Feniltiazol.

Actividad Biológica

4-Phenylthiazol-2-amine monohydrobromide is a compound with significant biological activity, particularly noted for its potential in medicinal applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies that highlight its therapeutic potential.

Overview of this compound

This compound (C9H9BrN2S) is a thiazole derivative that has been the subject of various studies due to its diverse biological activities. Thiazole compounds are known for their broad spectrum of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific compound in focus has shown promise in inhibiting proinflammatory cytokine production and acting as an adenosine A3 receptor antagonist .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : Research indicates that thiazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit significant cytotoxicity against human leukemia cells and solid tumors .

- Receptor Modulation : This compound has been identified as a ligand for multiple receptors, including estrogen receptors and adenosine receptors, which play critical roles in cellular signaling pathways associated with inflammation and cancer progression .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Cytotoxicity Against Cancer Cells : A study assessed the effects of 4-phenylthiazol-2-amine derivatives on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, particularly against leukemia cells (K562) with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including 4-phenylthiazol-2-amine. The compound significantly reduced cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Propiedades

Número CAS |

34161-31-4 |

|---|---|

Fórmula molecular |

C9H9BrN2S |

Peso molecular |

257.15 g/mol |

Nombre IUPAC |

4-phenyl-1,3-thiazol-2-amine;hydrobromide |

InChI |

InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |

Clave InChI |

BRVIFECEZRXQTD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC(=N2)N.Br |

Números CAS relacionados |

2010-06-2 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.